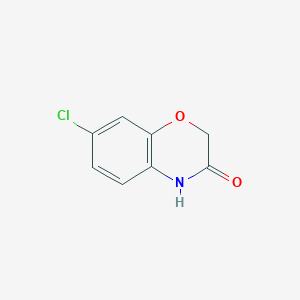

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Overview

Description

7-Chloro-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a chlorine substituent at the 7-position of its bicyclic structure. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, often studied for their biological activities, including antimicrobial, antifungal, and cytotoxic properties. The crystal structure of its 4-phenethyl derivative (C₁₆H₁₄ClNO₂) reveals a planar aromatic system with a dihedral angle of 4.2° between the benzoxazinone and phenethyl rings, indicating minimal steric hindrance . This compound has been isolated from plant sources, such as Scoparia dulcis and Acanthus ilicifolius (mouse thorn root), where it demonstrates cytotoxic activity against cancer cell lines (e.g., Hela, HepG2, A-549) with IC₅₀ values in the micromolar range .

Preparation Methods

Cyclization of N-Substituted-2-(2-Chlorophenoxy)acetamides

A widely employed method involves the cyclization of N-substituted-2-(2-chlorophenoxy)acetamides under basic conditions. This approach, detailed in a study by Yin et al. (2012) , utilizes cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at reflux temperatures. For example, 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one was synthesized in 95% yield by refluxing 2-(5-chloro-2-nitrophenoxy)-N-benzylacetamide with Cs₂CO₃ in DMF for 5 hours . Key steps include:

-

Etherification : Reaction of 2-chloro-4-nitrophenol with 2-chloroacetamide derivatives.

-

Cyclization : Intramolecular nucleophilic attack facilitated by Cs₂CO₃, forming the benzoxazinone core.

Table 1: Cyclization Conditions and Yields

| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-(5-Chloro-2-nitrophenoxy)-N-benzylacetamide | Cs₂CO₃ | DMF | Reflux | 5 | 95 |

This method is notable for its high efficiency and adaptability to diverse substituents .

Pd-Catalyzed Cascade Reaction

A palladium-catalyzed cascade process, reported by Yin et al. (2012) , enables the synthesis of benzoxazinones from o-halophenols and 2-chloroacetamides . For 7-chloro derivatives, o-chlorophenol serves as the starting material. The reaction proceeds via:

-

O-Alkylation : Formation of an intermediate ether.

-

Intramolecular Amidation : Cyclization to yield the benzoxazinone core.

Optimized conditions include:

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: BINAP (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene

-

Temperature: 110°C

Table 2: Pd-Catalyzed Reaction Parameters

This method offers excellent regioselectivity and is scalable for industrial applications .

Smiles Rearrangement Approach

The Smiles rearrangement, described by J-stage researchers , provides an alternative route. Key steps include:

-

Acetylation : Reaction of alkylamines with chloroacetyl chloride to form 2-chloro-N-substituted acetamides.

-

Etherification : Coupling with 2-chloro-4-nitrophenol.

-

Reduction : Hydrogenation of nitro groups to amines.

-

Cyclization : Spontaneous intramolecular amidation.

For 7-chloro derivatives, 2-chloro-4-nitrophenol is substituted with chlorine at the 5-position. After reduction with H₂/Pd-C, the product is obtained in 90% yield .

Table 3: Smiles Rearrangement Outcomes

Chlorination of Benzoxazinone Precursors

A patent by CN103951632A discloses a method involving chlorination and fluorine exchange. While originally designed for trifluoro derivatives, adapting this protocol for chloro-substituted precursors is feasible:

-

Chlorination : Treatment of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one with PCl₅.

-

Purification : Column chromatography to isolate the 7-chloro derivative.

Table 4: Chlorination Reaction Parameters

Comparative Analysis of Methods

Table 5: Method Comparison

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and catalytic systems (e.g., Cs₂CO₃ in DMF) are preferred due to their reproducibility and safety . Recent advances in green chemistry have also explored solvent-free conditions and recyclable catalysts, though yields remain suboptimal (60–70%) .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxazinone ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-chloro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Benzoxazinones

Benzoxazinones vary in substituent type, position, and functional groups, which critically influence their physicochemical and bioactive properties. Below is a comparative analysis of key structural features:

Table 1: Structural Features of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one and Analogues

Key Observations:

- Hydroxamic Acid vs. Ketone: DIMBOA and DIBOA possess hydroxamic acid moieties, enabling pH-dependent degradation to benzoxazolinones, whereas the ketone group in 7-chloro derivatives confers stability .

- Stereochemistry: Glucosylated derivatives (e.g., 7-chloro-2-O-β-D-glucopyranosyl) exhibit reduced cytotoxicity compared to aglycones, highlighting the role of glycosylation in modulating activity .

Bioactivity Comparison

Benzoxazinones display diverse bioactivities depending on their functional groups. The 7-chloro derivative is notable for its cytotoxic and antimicrobial properties, while analogues exhibit phytotoxic, insecticidal, or antifungal effects.

Table 2: Bioactivity Profiles of Selected Benzoxazinones

Key Observations:

- Cytotoxicity: The 7-chloro derivative shows potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 7.8 µM), likely due to electron-withdrawing effects enhancing DNA interaction .

- Phytotoxicity : Fluorinated analogues (7F-D-DIBOA) exhibit higher selectivity as herbicides compared to chlorinated derivatives, suggesting halogen position impacts target specificity .

- Antimicrobial Activity: Propanolamine-containing derivatives (e.g., 4-acetyl-2-ethyl) demonstrate broad-spectrum activity against plant pathogens, whereas the 7-chloro compound’s activity remains understudied .

Biological Activity

7-Chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆ClNO₂. Its structure comprises a benzene ring fused to an oxazine ring, with a chlorine substituent at the 7-position. This unique configuration contributes to its stability and reactivity, making it a valuable compound for various applications in biological research and drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes or modulating receptor functions through specific binding interactions. These mechanisms can lead to significant alterations in cellular processes and biochemical pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

- Antifungal Effects : The compound has shown promising antifungal activity, which is essential for agricultural applications in controlling fungal diseases in crops.

- Herbicidal Properties : Its herbicidal potential has been evaluated in various studies, indicating effective inhibition of weed growth through specific biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antibacterial Study :

- A study assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.

- Fungal Inhibition :

- Herbicidal Evaluation :

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | Chlorine at position 6 | Exhibits different biological activity profiles |

| 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | Bromine substituent | Alters reactivity and potential therapeutic effects |

| 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | Fluorine substituent | May enhance bioavailability due to lipophilicity |

This table illustrates how variations in substituents can influence both chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-chloro-2H-1,4-benzoxazin-3(4H)-one?

- Methodology : The compound is synthesized via cyclization of substituted acetamide precursors. For example, refluxing N-benzyl-2-(2,4-dichlorophenoxy)acetamide with cesium carbonate in DMF induces intramolecular cyclization, yielding the target compound (70% yield). Purification is achieved using silica gel chromatography with ethyl acetate/hexane eluent .

- Key considerations : Solvent choice (polar aprotic solvents like DMF), base strength (Cs₂CO₃ for deprotonation), and reaction temperature (reflux conditions) critically influence yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodology :

- Single-crystal X-ray diffraction resolves bond lengths, angles, and molecular conformation (e.g., envelope or screw-boat conformation of the heterocyclic ring) .

- NMR spectroscopy (¹H and ¹³C) identifies substituent positions and coupling constants. For example, aromatic protons appear as doublets in the δ 6.8–7.5 ppm range .

- Mass spectrometry (GC/MS or LC-MS) confirms molecular ion peaks (e.g., m/z 193 for [M+H]⁺) and fragmentation patterns .

Q. What are the primary biological activities associated with this compound?

- Methodology :

- Antifungal assays : Test against Candida species using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Antimicrobial screening : Evaluate activity via agar diffusion against Gram-positive/negative bacteria, noting zones of inhibition .

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, benzyl groups) to assess impact on potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, base concentration, temperature) .

- Mechanistic studies : Monitor intermediates via in situ IR or HPLC to identify rate-limiting steps (e.g., cyclization vs. deprotonation) .

- Alternative catalysts : Explore phase-transfer catalysts or ionic liquids to enhance reaction efficiency .

Q. What role do intermolecular interactions play in the crystallographic packing of this compound, and how do they influence physicochemical properties?

- Methodology :

- Hydrogen bonding analysis : Identify N–H···O interactions (e.g., bond distances ~2.8–3.0 Å) that stabilize crystal lattices .

- Conformational analysis : Compare envelope vs. screw-boat conformations using torsion angle calculations (e.g., C–O–C–N dihedral angles) .

- Solubility prediction : Correlate crystal packing density with dissolution rates in polar/nonpolar solvents .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodology :

- Standardized assays : Replicate studies under identical conditions (e.g., pH, inoculum size) to isolate variables .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .

- Computational modeling : Perform molecular docking to evaluate target binding affinity variations due to substituent positioning .

Q. What strategies are effective for analyzing enantiomeric purity in asymmetric syntheses of benzoxazinone derivatives?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with simulated data from density functional theory (DFT) .

- X-ray crystallography with chiral auxiliaries : Co-crystallize derivatives with resolving agents (e.g., tartaric acid) to determine absolute configuration .

Properties

IUPAC Name |

7-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHYYLMIQSZWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.